2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-19-10-8-16(9-11-19)12-21(24)22-14-18-13-20(25-23-18)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEVNONMEOEQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the reaction of appropriate nitrile oxides with alkynes.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the isopropylthio group: This step involves the substitution of a suitable leaving group with isopropylthiol.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The isoxazole ring and phenyl groups could play a role in binding to the target, while the acetamide linkage might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key analogs, identified via structural similarity assessments (), include:
| Compound ID (CAS) | Key Structural Differences vs. Target Compound | Similarity Score |
|---|---|---|
| [901397-84-0] | Chloro substituent replaces isopropylthio group | 0.94 |
| [133071-57-5] | 3-Chloropropanamide chain instead of acetamide | 0.91 |
| [795287-23-9] | Carboxypropanoic acid substituent on phenyl ring | 0.89 |
| [156324-47-9] | Methylsulfonamido-benzenesulfonamide core | 0.86 |
Key Structural and Functional Comparisons
Substituent Effects on Lipophilicity
- Target Compound : The isopropylthio group confers high lipophilicity (predicted logP ~3.5), favoring membrane penetration.
- [795287-23-9] : Carboxylic acid introduces polarity (logP ~1.9), enhancing solubility but requiring active transport mechanisms .
Heterocyclic Modifications
- The target’s 5-phenylisoxazole moiety provides a rigid, planar structure for target binding via π-π interactions. In contrast, [156324-47-9] uses a 5-methylisoxazole with a sulfonamide linker, reducing aromatic surface area and altering hydrogen-bonding capacity .
Backbone Variations
Biological Activity
2-(4-(Isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An isopropylthio group
- A phenylisoxazole moiety
- An acetamide backbone
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological effects of this compound are still under investigation.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. The presence of the isoxazole ring may enhance its ability to modulate biological pathways, potentially affecting cell signaling and metabolic processes.
Pharmacological Properties
Research has shown that compounds with similar structures can exhibit:
- Antimicrobial Activity : In vitro studies suggest potential efficacy against bacterial strains.
- Anticancer Activity : Preliminary studies indicate that derivatives may inhibit tumor growth in specific cancer models.
- Anti-inflammatory Effects : Some related compounds have demonstrated the ability to reduce inflammation in laboratory settings.
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Effects : A study conducted on a related compound showed significant inhibition of cell proliferation in Ehrlich tumor cells. The compound's ability to induce apoptosis was linked to its structural features, particularly the isoxazole ring, which may interact with cellular signaling pathways.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of the compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the isopropylthio group was noted to enhance membrane permeability, potentially increasing efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide?
- Methodology : A reflux-based approach using catalysts like pyridine and zeolite (Y-H) under controlled temperature (150°C) is effective. Equimolar ratios of intermediates (e.g., substituted oxazolones and acetamide derivatives) are combined, followed by purification via recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize catalyst loading to improve yield and purity.
Q. How can the compound be characterized structurally and analytically?
- Techniques :
- NMR Spectroscopy : Assign peaks for the isopropylthio group (δ ~1.3 ppm for CH₃, δ ~3.2 ppm for SCH) and isoxazole protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺) using high-resolution MS .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What preliminary biological activities have been reported for structurally similar acetamide derivatives?
- Findings : Isoxazole and thioether-containing analogs exhibit anti-inflammatory and anticancer properties. For example, thiazole-acetamide derivatives show IC₅₀ values <10 μM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Screening Protocol : Use in vitro assays (MTT/XTT) for cytotoxicity and ELISA for inflammatory markers (e.g., TNF-α, IL-6) .
Advanced Research Questions
How do substituents on the phenyl and isoxazole rings influence biological activity? (Structure-Activity Relationship, SAR)
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups on the phenyl ring. Assess potency shifts in kinase inhibition assays (e.g., EGFR or COX-2 targets) .
- Key Insight : Bulky substituents on the isoxazole ring enhance binding affinity but may reduce solubility .
Q. What mechanistic pathways are hypothesized for its anticancer activity?
- Proposed Mechanisms :
- ROS Induction : Thioether groups generate reactive oxygen species, triggering DNA damage .
- Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets of Aurora kinases .
- Experimental Validation : Use siRNA knockdowns or kinase profiling panels to identify primary targets .
Q. How can solubility and stability challenges be addressed during formulation?
- Strategies :
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
- Co-solvents : Employ DMSO/PEG-400 mixtures for in vivo studies .
Q. How to resolve contradictions in reported biological data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .
- Data Reconciliation : Perform meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
